Technical Guide: 2-Nitromesitylene – Structure, Bonding, and Steric Inhibition of Resonance
Technical Guide: 2-Nitromesitylene – Structure, Bonding, and Steric Inhibition of Resonance
Executive Summary
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) serves as the definitive textbook case for steric inhibition of resonance . Unlike nitrobenzene, where the nitro group is coplanar with the aromatic ring to maximize
Part 1: Structural Analysis & Bonding Dynamics
Geometric Distortion
The defining feature of 2-nitromesitylene is the torsion angle of the C-N bond. In an unhindered system like nitrobenzene, the O-N-O plane lies coplanar with the benzene ring (
To relieve this steric strain, the nitro group rotates out of the plane. Crystallographic data (Trotter, 1959) confirms a twist angle of approximately 66.4° .
Electronic Consequences: The "Longer" Bond
The rotation destroys the parallel alignment of the nitrogen
-
Loss of Double Bond Character: In nitrobenzene, resonance structures contribute double-bond character to the C-N bond, shortening it to ~1.486 Å. In 2-nitromesitylene, this resonance is inhibited. The C-N bond behaves more like a pure single bond (similar to nitromethane), resulting in a measurable bond elongation.
-
Dipole Moment Reduction: The lack of resonance charge transfer (mesomeric effect) from the ring to the nitro group significantly lowers the molecular dipole moment compared to nitrobenzene.
Table 1: Structural Comparison
| Feature | Nitrobenzene | 2-Nitromesitylene | Mechanism of Change |
| Nitro Group Orientation | Coplanar ( | Twisted ( | Steric repulsion from o-methyls |
| C-N Bond Character | Partial Double Bond | Single Bond | Inhibition of resonance |
| Dipole Moment | ~4.00 D | ~3.65 D | Loss of mesomeric electron withdrawal |
| Resonance Effect | Strong ( | Negligible | Orbital orthogonality |
Visualization of Steric Clash
The following diagram illustrates the logical flow of steric inhibition in this molecule.
Figure 1: Causal pathway of steric inhibition of resonance in 2-nitromesitylene.
Part 2: Spectroscopic Evidence
The physical distortion manifests clearly in spectroscopic data.
UV/Vis Spectroscopy (The Blue Shift)
The most striking evidence is the hypsochromic (blue) shift in the UV spectrum.
-
Nitrobenzene: Exhibits a strong "K-band" (charge transfer band) at
nm due to conjugation between the ring and the nitro group. -
2-Nitromesitylene: The K-band is virtually absent or severely diminished and shifted to a lower wavelength, resembling the spectrum of an alkyl nitro compound (e.g., nitromethane) rather than a conjugated aromatic system.
Infrared Spectroscopy (Bond Order)
The N-O stretching frequencies reflect the bond order of the nitrogen-oxygen bonds.
-
Resonance (Nitrobenzene): Electron donation from the ring into the nitro group puts electron density into N-O antibonding orbitals (or can be viewed as resonance structures with single N-O bonds), lowering the stretching frequency.
-
Inhibition (2-Nitromesitylene): Without resonance, the N-O bonds retain more double-bond character, shifting the symmetric stretch to a higher frequency .
Table 2: Spectroscopic Shifts
| Technique | Parameter | Nitrobenzene | 2-Nitromesitylene | Interpretation |
| UV/Vis | 252 nm ( | ~220 nm (Weak/Absent) | Loss of conjugation | |
| IR | Sym. N-O Stretch | 1341 cm | 1363 cm | Higher bond order (less single bond character) |
| IR | Asym. N-O Stretch | 1523 cm | 1528 cm | Minimal inductive change |
Part 3: Experimental Protocol – Synthesis of 2-Nitromesitylene
Objective: Selective mononitration of mesitylene. Challenge: Mesitylene is highly activated due to three electron-donating methyl groups. Controlling the reaction to prevent dinitration requires strict temperature management.
Reagents
-
Mesitylene (1,3,5-trimethylbenzene): 12.0 g (0.1 mol)
-
Nitric Acid (fuming, d=1.5): 10.0 mL
-
Acetic Anhydride: 20.0 mL (Solvent/Dehydrating agent)
-
Ice/Water bath
Step-by-Step Methodology
-
Preparation of Nitrating Agent: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, place 20 mL of acetic anhydride. Cool the flask to 0°C in an ice-salt bath.
-
Technical Note: Acetic anhydride is used to generate the active nitronium ion (
) in situ via acetyl nitrate, which allows for milder conditions than .
-
-
Addition of Nitric Acid: Add 10 mL of fuming nitric acid dropwise to the acetic anhydride. Maintain temperature below 5°C. This is exothermic.
-
Nitration: Add 12.0 g of mesitylene dropwise to the nitrating mixture over 30 minutes.
-
Critical Control Point: The temperature must not exceed 10°C. Higher temperatures favor dinitration and oxidation of methyl groups.
-
-
Reaction Completion: Allow the mixture to stir at 10°C for 1 hour, then slowly warm to room temperature (20-25°C) for another hour.
-
Quenching & Isolation: Pour the reaction mixture into 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow oil or solid.
-
Extract with diethyl ether (
mL). -
Wash the organic layer with 10% NaOH (to remove acids/phenols) and then water.
-
Dry over anhydrous
.
-
-
Purification: Evaporate the solvent. Distill the residue under reduced pressure (vacuum distillation) or recrystallize from ethanol if solid (mp ~44°C).
Synthesis Workflow Diagram
Figure 2: Workflow for the controlled nitration of mesitylene.
Part 4: Reactivity & Applications in Drug Development
Understanding the steric inhibition of resonance in 2-nitromesitylene is crucial for designing drug scaffolds involving hindered aromatics.
Reactivity Implications[1]
-
Nucleophilic Aromatic Substitution (
): Normally, a nitro group activates an aromatic ring for by stabilizing the Meisenheimer complex via resonance. In 2-nitromesitylene, the nitro group cannot effectively stabilize the negative charge because it cannot become coplanar. Thus, the ring is less reactive toward nucleophiles compared to unhindered nitroarenes. -
Reduction Potentials: The reduction of the nitro group is more difficult (more negative reduction potential) because the nitro group is not stabilized by the ring, but also because the resulting intermediate (hydroxylamine/amine) faces severe steric compression.
Application as a Mechanistic Probe
2-Nitromesitylene is frequently used as a "control" molecule in physical organic chemistry to distinguish between inductive and resonance effects.
-
If a reaction rate depends on resonance withdrawal, 2-nitromesitylene will show a drastically different rate than nitrobenzene.
-
If a reaction depends only on inductive withdrawal (through the
-bond), 2-nitromesitylene will behave similarly to nitrobenzene (since induction is not angle-dependent).
References
-
Trotter, J. (1959). Steric inhibition of resonance: V. Nitromesitylene. Canadian Journal of Chemistry, 37(9), 1487-1490. Link
-
Organic Syntheses. (1931). Nitromesitylene.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 2, p.449. Link
-
Exner, O., & Bohm, S. (2000).[6] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398. Link
-
Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy and Conjugation. Link
-
PubChem. (2025).[2] 2-Nitromesitylene Compound Summary. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
